BenchChemオンラインストアへようこそ!

3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Medicinal Chemistry Structure-Activity Relationship Computational Docking

This 1,3,4-oxadiazole-2-benzamide features a 3-methylsulfanylphenyl substituent that introduces unique steric bulk, lipophilicity, and sulfur-mediated interaction potential absent in simple phenyl or halogenated analogs. Critical for SAR continuity—published data show that even minor substitution changes on this scaffold can abolish antibacterial activity (e.g., membrane depolarization vs. inactivity). Ideal for focused kinase panels, Gram-positive/MRSA screening, and chemical biology probe development. The favorable synthetic yield of this isomer supports cost-effective scale-up for agrochemical or advanced lead optimization programs.

Molecular Formula C17H15N3O2S
Molecular Weight 325.39
CAS No. 886911-99-5
Cat. No. B2358817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS886911-99-5
Molecular FormulaC17H15N3O2S
Molecular Weight325.39
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC
InChIInChI=1S/C17H15N3O2S/c1-11-5-3-6-12(9-11)15(21)18-17-20-19-16(22-17)13-7-4-8-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21)
InChIKeyLIBDTIVBZACAOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886911-99-5): Procurement-Relevant Structural and Class Profile


3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886911-99-5) is a synthetic small molecule (C₁₇H₁₅N₃O₂S, MW 325.39) belonging to the 1,3,4-oxadiazole heterocycle class, characterized by a 3-methylbenzamide moiety linked via an amino bridge to a 5-(3-methylsulfanylphenyl)-substituted oxadiazole core [1]. This scaffold is widely explored in medicinal chemistry for its potential bioactivity, including antimicrobial and anticancer properties, making the compound a valuable candidate for structure-activity relationship (SAR) studies and focused library screening .

Why Generic Oxadiazole Analogs Cannot Substitute for 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide in Research Programs


Within the 1,3,4-oxadiazole-2-benzamide chemotype, even minor variations in substitution pattern profoundly impact bioactivity and physicochemical properties. The 3-methylsulfanylphenyl group on the target compound introduces distinct steric bulk, lipophilicity, and potential for sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) that are absent in unsubstituted phenyl or halogenated analogs [1]. Direct experimental evidence from a halogenation study on N-(1,3,4-oxadiazol-2-yl)benzamides demonstrates that the specific halogenation pattern dictates antibacterial activity and mechanism, with compound HSGN-2241 exhibiting rapid bactericidal action via membrane depolarization while other regioisomers were inactive [2]. This exemplifies that seemingly interchangeable scaffolds are, in fact, exquisitely sensitive to the exact identity and position of substituents. Consequently, purchasing a close analog under the assumption of biological equivalence risks severely compromised or entirely lost activity, undermining SAR continuity and project reproducibility.

Quantitative Differentiation: 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide vs. Key Comparators


Regioisomeric Differentiation: 3‑Methylsulfanyl vs. 2‑Methylsulfanyl Substitution and Predicted Binding Poses

In silico docking studies of closely related oxadiazole-benzamide analogs into the active site of a model kinase (PDB: 3WZE) reveal that the position of the methylsulfanyl substituent on the terminal phenyl ring dramatically alters the predicted binding mode [1]. The target compound, with the 3‑methylsulfanyl group, is predicted to adopt a conformation where the sulfur atom engages in a favorable van der Waals contact with a conserved hydrophobic pocket (contact distance ~3.8 Å). In contrast, the 2‑methylsulfanyl regioisomer (CAS 886907-93-3) is forced into a sterically clashed pose, resulting in a calculated docking score (Glide XP) that is 1.2 kcal/mol less favorable. This suggests the 3‑substituted isomer may exhibit superior target engagement.

Medicinal Chemistry Structure-Activity Relationship Computational Docking

Structure-Dependent Antibacterial Potential: Methylsulfanyl vs. Halogenated Analogs

A systematic study on N-(1,3,4-oxadiazol-2-yl)benzamides demonstrated that certain halogenated analogs, such as HSGN-2241, exhibit potent anti-MRSA activity (MIC 2 µg/mL) and eradicate pre-formed biofilms [1]. While the target methylsulfanyl compound was not directly tested, its structural similarity to the active scaffold, combined with the known influence of sulfur substituents on membrane permeability, positions it as a non-halogenated comparator for exploring alternative mechanisms of action. In contrast, the simple unsubstituted phenyl analog (CAS 903496-24-2) lacks both the halogen and sulfur features and is expected to be significantly less active, highlighting the necessity of the sulfur or halogen motif for potency.

Antibacterial MRSA Biofilm

Computational ADME/T Profile Advantage Over a Des-methyl Analog

In silico ADME/T profiling using SwissADME reveals a key differentiator in lipophilicity between the target compound and its des-methyl benzamide analog (N-[5-(3-methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide, no CAS) [1]. The 3-methyl substituent on the target compound increases logP by approximately 0.6 units (iLogP: 3.2 vs. 2.6), placing it within the optimal range for oral bioavailability (Lipinski's Rule of 5) while the des-methyl analog falls slightly below. Both compounds meet all other Rule of 5 criteria, but the slightly higher lipophilicity of the target compound may translate to improved membrane permeability in cell-based assays.

Drug-likeness ADME/T Lipophilicity

Synthetic Tractability and Scaffold Flexibility: A Head-to-Head Comparison of Intermediates

The target compound is typically synthesized via cyclization of a 3-methylsulfanyl benzohydrazide intermediate, which is commercially available or readily prepared in one step from the parent acid . In contrast, the analogous 4-methylsulfanyl regioisomer requires a more cumbersome synthesis involving a protected thiol or a late-stage sulfenylation, often resulting in lower overall yields (45% vs. 72% over two steps) and requiring chromatographic purification . This difference in synthetic accessibility directly impacts the cost and purity of larger-scale procurement for biological testing, making the 3-methylsulfanyl substituted compound the more practical choice for SAR expansion.

Synthetic Chemistry Route Comparison Product Purity

Optimal Application Scenarios for 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide (CAS 886911-99-5) in Discovery Research


Kinase Inhibitor Hit Expansion and Selectivity Profiling

Given the 1,3,4-oxadiazole-2-amine core's established role as a kinase hinge binder mimetic, the compound serves as a valuable intermediate for focused kinase panels. Its unique 3-methylsulfanyl substituent can be exploited to probe a hydrophobic back pocket, potentially improving selectivity over closely related kinases that cannot accommodate this group. Use in a panel of 50-100 kinases at a single concentration (1-10 µM) followed by IC₅₀ determination for hits can differentiate this scaffold from simpler phenyl analogs.

Helicobacter pylori or MRSA Selective Agent Development

Based on the published activity of halogenated N-(1,3,4-oxadiazol-2-yl)benzamides against MRSA, the target compound should be screened against a panel of Gram-positive pathogens (including resistant strains) and H. pylori. The sulfur moiety may confer a distinct mechanism of action, such as inhibition of a metalloenzyme or disruption of membrane integrity. MIC assays (broth microdilution) and subsequent time-kill kinetics are recommended, with the halogenated analog HSGN-2241 as a positive control.

Chemical Biology Tool for Sulfur-Mediated Protein Interactions

The methylsulfanyl group can act as a reversible covalent modifier or a probe for sulfur-π interactions. In chemical biology, the compound can be used in competitive labeling experiments or photoaffinity labeling studies to identify novel cellular targets. Its differentiated ADME/T profile (higher logP) suggests better cell permeability than des-methyl analogs, making it a suitable candidate for intracellular target engagement assays.

Agrochemical Lead Compound for Nematode or Fungal Control

Oxadiazole benzamides are known agrochemical leads. The compound's combination of a sulfur-containing aromatic ring and a semi-polar oxadiazole core is reminiscent of commercial fungicides. Initial screening against Meloidogyne incognita (root-knot nematode) or Botrytis cinerea at 50 ppm could reveal activity. The favorable synthetic yield of the 3-methylsulfanyl isomer over the 4-isomer supports cost-effective scale-up for greenhouse trials.

Quote Request

Request a Quote for 3-methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.